molecular formula C23H21NO5 B057349 奥米加匹酯 CAS No. 200189-97-5

奥米加匹酯

货号 B057349
CAS 编号: 200189-97-5
分子量: 391.4 g/mol
InChI 键: SQAZQLMBEHYFJA-BTJKTKAUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to omigapil maleate often involves complex chemical reactions. For instance, a three-component coupling reaction of aryne, DMSO, and activated alkyne has been reported for the synthesis of 2-[(o-methylthio)aryloxy]-substituted dialkyl maleates, showcasing a cascade process associated with several bond cleavage and formation reactions in one pot (Hazarika et al., 2019). Although not directly related to omigapil maleate, this method demonstrates the intricate steps that might be involved in its synthesis.

Molecular Structure Analysis

Structural analyses of compounds related to omigapil maleate, such as lead maleate, have been conducted to understand their molecular configuration. Tribasic lead maleate and lead maleate, for example, have been characterized to reveal their complex structures involving lead in the oxidation state 2+ with distorted coordination polyhedra due to the lone pair of electrons (Bonhomme et al., 2005). These studies help in understanding the geometric and electronic structures that may influence the properties and reactivity of omigapil maleate.

Chemical Reactions and Properties

Chemical reactions involving maleate compounds can exhibit unique characteristics. The maleate-fumarate conversion and reactions of Co(II) maleate with pyridine and bipyridine highlight novel aspects of maleate chemistry, including the quantitative generation of polymers and the production of fumarate under certain conditions (Padmanabhan et al., 2008). These reactions may offer insights into the chemical behavior of omigapil maleate in various environments.

科学研究应用

Treatment of Congenital Muscular Dystrophy with Collagen VI Deficiency (Ullrich Syndrome and Bethlem Myopathy)

  • Summary of Application : Omigapil maleate has been granted orphan designation by the European Commission for the treatment of congenital muscular dystrophy with collagen VI deficiency . This includes Ullrich Syndrome and Bethlem Myopathy, which are caused by a defect in one of the collagen VI genes .
  • Results or Outcomes : At the time of submission of the application for orphan designation, no clinical trials in patients with congenital muscular dystrophy with collagen VI deficiency were initiated .

Treatment of Congenital Muscular Dystrophy with Merosin (Laminin Alpha 2) Deficiency

  • Summary of Application : Omigapil maleate has been granted orphan designation by the European Commission for the treatment of congenital muscular dystrophy with merosin (laminin alpha 2) deficiency .
  • Results or Outcomes : The exact outcomes of this application are not specified in the source .

Treatment of Laminin-α2 Deficient Congenital Muscular Dystrophy (MDC1A)

  • Summary of Application : Omigapil has been shown to ameliorate the pathology of muscle dystrophy caused by Laminin-α2 deficiency . This is a rare, devastating genetic disease characterized by severe neonatal hypotonia (“floppy infant syndrome”), peripheral neuropathy, inability to stand or walk, respiratory distress, and premature death in early life .
  • Methods of Application : Omigapil inhibits the proapoptotic glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-Siah1-CBP/p300-p53 pathway, which is activated in a mouse model for MDC1A .
  • Results or Outcomes : Treatment with omigapil inhibits apoptosis in muscle, reduces body weight loss and skeletal deformation, increases locomotive activity, and protects from early mortality .

Treatment of Parkinson’s Disease and Amyotrophic Lateral Sclerosis (ALS)

  • Summary of Application : Omigapil was developed by Novartis and tested in clinical trials for its ability to help treat Parkinson’s disease (PD) and amyotrophic lateral sclerosis (ALS) .
  • Methods of Application : Omigapil binds to GAPDH to block S-nitrosylation, thereby preventing proapoptotic gene expression .
  • Results or Outcomes : The development for PD and ALS have been terminated due to lack of benefit .

Treatment of Depression

  • Summary of Application : Omigapil has been investigated for its potential use in the treatment of depression .
  • Results or Outcomes : The specific outcomes of this application are not specified in the source .

Pharmacokinetic Trials for Children with Laminin-α2 -Deficient Congenital Muscular Dystrophy (MDC1A) and Collagen VI Related Myopathy

  • Summary of Application : Omigapil is being investigated in pharmacokinetic trials for children with Laminin-α2 -Deficient Congenital Muscular Dystrophy (MDC1A) and Collagen VI Related Myopathy .
  • Methods of Application : The trials aim to determine the appropriate pharmacokinetic profile of the drug for children with these conditions .
  • Results or Outcomes : The CALLISTO study proved that Omigapil was safe, well tolerated, and had a favorable pharmacokinetic profile in children with COL6 .

属性

IUPAC Name

N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO.C4H4O4/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19;5-3(6)1-2-4(7)8/h1,4-11,13H,12,14H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAZQLMBEHYFJA-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Omigapil maleate

CAS RN

200189-97-5
Record name Omigapil maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200189975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OMIGAPIL MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q69BFZ4OP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Omigapil maleate
Reactant of Route 2
Omigapil maleate
Reactant of Route 3
Omigapil maleate
Reactant of Route 4
Reactant of Route 4
Omigapil maleate
Reactant of Route 5
Omigapil maleate
Reactant of Route 6
Omigapil maleate

Citations

For This Compound
2
Citations
RJ Craven, HN Frazier, O Thibault - Brain Research, 2022 - Elsevier
Glucose uptake in the brain is critically important to brain health. Using two widely used cell line model systems, we have found that siramesine, a lysosomotropic agent and ligand for …
Number of citations: 2 www.sciencedirect.com
R Viner-Breuer, T Golan-Lev, N Benvenisty… - Cells, 2023 - mdpi.com
… We examined the effect of CGP3466B (also known as Omigapil maleate or TCH346) [41], which inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH) nitrosylation and has …
Number of citations: 7 www.mdpi.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。